molecular formula C10H19ClN2 B13945142 2-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanamine

2-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanamine

Katalognummer: B13945142
Molekulargewicht: 202.72 g/mol
InChI-Schlüssel: ATKMHNIELHLGGN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-(Chloromethyl)-6-azaspiro[34]octan-6-yl)ethanamine is a complex organic compound featuring a spirocyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanamine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a chloromethyl precursor with a spirocyclic amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the compound from reaction mixtures.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 2-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)ethanamine
  • 2-(2-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethanamine
  • 2-(2-(Methoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethanamine

Uniqueness

2-(2-(Chloromethyl)-6-azaspiro[34]octan-6-yl)ethanamine is unique due to its chloromethyl group, which imparts specific reactivity and allows for diverse chemical modifications

Eigenschaften

Molekularformel

C10H19ClN2

Molekulargewicht

202.72 g/mol

IUPAC-Name

2-[2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl]ethanamine

InChI

InChI=1S/C10H19ClN2/c11-7-9-5-10(6-9)1-3-13(8-10)4-2-12/h9H,1-8,12H2

InChI-Schlüssel

ATKMHNIELHLGGN-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CC12CC(C2)CCl)CCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.